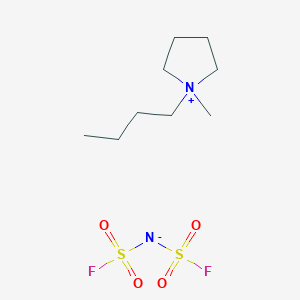

1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide

Übersicht

Beschreibung

1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide is an ionic liquid known for its unique properties, including high thermal stability, low volatility, and excellent ionic conductivity. This compound is widely used in various scientific and industrial applications, particularly in the field of electrochemistry and energy storage .

Wirkmechanismus

Target of Action

1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide is primarily used in the field of electrochemistry, particularly in the fabrication of lithium-ion batteries . Its primary targets are the anode and cathode of these batteries, where it plays a crucial role in the charge-discharge cycle .

Mode of Action

This compound belongs to a class of electrolytic materials known as room temperature ionic liquids (RTILs) . It interacts with the anode and cathode of lithium-ion batteries during the charge-discharge cycle . The compound’s wide electrochemical window (5.5V) and high viscosity make it a useful candidate in electrochemical energy applications .

Pharmacokinetics

Its physical properties, such as high viscosity and wide electrochemical window, influence its performance and stability in lithium-ion batteries .

Result of Action

The use of this compound in lithium-ion batteries can enhance the efficiency of the charge-discharge cycle . This can lead to improved battery performance, including higher energy density and longer lifespan.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its performance may be affected by temperature, as it is a room temperature ionic liquid . Additionally, it should be stored under an inert atmosphere to maintain its stability .

Biochemische Analyse

Biochemical Properties

1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic regulation . Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under inert atmosphere and room temperature conditions . Its stability can be affected by factors such as moisture and temperature fluctuations. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, leading to cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it has been shown to influence the activity of enzymes involved in glycolysis and oxidative phosphorylation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and activity. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide can be synthesized through a one-step reaction involving the quaternization of 1-methylpyrrolidine with butyl bromide, followed by anion exchange with lithium bis(fluorosulfonyl)imide . The reaction typically occurs under inert atmosphere conditions to prevent moisture and oxygen interference.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization and anion exchange processes. The purity of the final product is crucial, and therefore, rigorous purification steps, including recrystallization and vacuum drying, are employed .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide primarily undergoes substitution reactions due to the presence of the bis(fluorosulfonyl)imide anion. It can also participate in complexation reactions with various metal ions .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include alkyl halides for quaternization and lithium salts for anion exchange. The reactions are typically carried out under an inert atmosphere to maintain the stability of the ionic liquid .

Major Products Formed: The major products formed from reactions involving this compound include various ionic complexes and substituted pyrrolidinium salts .

Wissenschaftliche Forschungsanwendungen

1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide has a wide range of applications in scientific research:

Electrochemistry: Used as an electrolyte in lithium-ion batteries and supercapacitors due to its high ionic conductivity and thermal stability.

Organic Synthesis: Serves as a solvent and reaction medium for various organic reactions, enhancing reaction rates and selectivity.

Material Science: Employed in the synthesis of conducting polymers and intercalation electrode materials.

Energy Storage: Utilized in the development of advanced energy storage systems, including batteries and capacitors.

Vergleich Mit ähnlichen Verbindungen

- 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide

- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Uniqueness: Compared to similar compounds, 1-butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide offers a unique combination of high ionic conductivity, low viscosity, and excellent thermal stability. These properties make it particularly suitable for applications in high-performance energy storage systems and advanced electrochemical devices .

Eigenschaften

IUPAC Name |

bis(fluorosulfonyl)azanide;1-butyl-1-methylpyrrolidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.F2NO4S2/c1-3-4-7-10(2)8-5-6-9-10;1-8(4,5)3-9(2,6)7/h3-9H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCIVBBAADOXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCC1)C.[N-](S(=O)(=O)F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20F2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057745-51-3 | |

| Record name | 1-Butyl-1-methylpyrrolidinium Bis(fluorosulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of [BMPyr][FSI] influence its suitability for lithium-ion batteries?

A: [BMPyr][FSI] comprises a bulky 1-butyl-1-methylpyrrolidinium cation and a bis(fluorosulfonyl)imide ([FSI]) anion. This structure contributes to its desirable properties for lithium-ion batteries, including high ionic conductivity and electrochemical stability. Research shows that incorporating [BMPyr][FSI] into polymer gel electrolytes enhances lithium-ion transport, improving battery performance [].

Q2: What is the impact of adding acetonitrile to [BMPyr][FSI]-based electrolytes in lithium-ion batteries?

A: Studies have demonstrated that adding acetonitrile (AN) to a poly(vinylidene fluoride)-co-hexafluoropropylene-based polymer gel electrolyte containing [BMPyr][FSI] and lithium bis(fluorosulfonyl)imide (LiFSI) can significantly improve lithium storage capacity []. This improvement is attributed to the enhanced ionic conductivity and altered solid electrolyte interphase (SEI) formation on the electrode surface in the presence of AN [].

Q3: How does [BMPyr][FSI] interact with electrode surfaces in electrochemical systems?

A: [BMPyr][FSI] interacts with electrode surfaces, forming a crucial component called the solid electrolyte interphase (SEI) []. The composition and properties of this SEI layer significantly influence the performance and lifespan of electrochemical devices, such as batteries. X-ray photoelectron spectroscopy (XPS) analysis reveals that the SEI composition varies depending on the electrolyte components, including the concentration of [BMPyr][FSI] [].

Q4: Can [BMPyr][FSI] be used for applications beyond lithium-ion batteries?

A: Yes, the unique properties of [BMPyr][FSI] make it suitable for various applications. For example, research demonstrates its potential as a solvent for the extraction of 2-phenylethanol (PEA) from aqueous solutions []. Its negligible vapor pressure and ability to dissolve a wide range of compounds make it a suitable alternative to traditional organic solvents in separation processes [].

Q5: Are there any studies exploring the physicochemical properties of [BMPyr][FSI]?

A: Yes, researchers have extensively studied the physicochemical properties of [BMPyr][FSI]. Studies have investigated its density, viscosity, and surface tension at various temperatures and pressures [, ]. This data is crucial for understanding its behavior under different conditions and optimizing its use in various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1383486.png)

![[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1383499.png)

![2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B1383500.png)